D-Cymarose

Description

Historical Context and Significance within Natural Product Chemistry

The historical significance of D-Cymarose is closely tied to the study of cardiac glycosides, a class of naturally occurring compounds known for their potent effects on the heart. Early investigations into the chemical composition of medicinal plants like Digitalis and Strophanthus led to the isolation and structural elucidation of these glycosides. This compound was identified as a characteristic sugar moiety within many of these compounds, such as cymarin (B190896) and K-strophanthin-β. nuph.edu.ua The presence of this compound was recognized as contributing to the pharmacological properties of these cardiac glycosides, highlighting its early significance in natural product chemistry and medicinal plant research. amu.edu.az Beyond cardiac glycosides, this compound has also been reported as a component of certain antibiotics and other bioactive natural products, further solidifying its importance in the field. ontosight.ai

Overview of Academic Research Trajectories for this compound

Academic research involving this compound continues to explore various facets of its chemistry and biology. One significant trajectory involves the isolation and structural characterization of new natural products containing this compound. This includes investigations of various plant species known to produce cardiac glycosides and other related compounds. nih.govresearchgate.netmdpi.commdpi.com Researchers employ advanced spectroscopic and chromatographic techniques to identify and elucidate the structures of these complex molecules, often involving hydrolysis to identify the constituent sugar moieties, including this compound. mdpi.comresearchgate.netsci-hub.se

Another key research area focuses on the synthesis of this compound and its derivatives. Due to its presence in biologically active compounds, the development of efficient synthetic routes to access this compound is important for further biological evaluation and the potential development of new therapeutic agents. ontosight.aimit.edu Synthetic efforts often involve the modification of more readily available sugars or the development of de novo synthesis strategies. mit.edu

Furthermore, academic research investigates the biological roles and activities of this compound-containing natural products. While the direct biological activity of isolated this compound may be limited, its contribution to the activity of the parent glycoside is a subject of ongoing study. ontosight.ai This includes exploring the mechanisms of action of cardiac glycosides, which are known to inhibit the Na+/K+-ATPase enzyme, and investigating the potential of these compounds, and thus their this compound components, in other therapeutic areas such as anticancer research. nih.govnih.gov Studies on the metabolism of cardiac glycosides also shed light on how the this compound moiety is processed in biological systems. nih.gov

Research also extends to the biosynthesis of this compound within producing organisms, aiming to understand the enzymatic pathways involved in its formation and incorporation into natural products. This knowledge can potentially be applied in metabolic engineering efforts to produce this compound-containing compounds more efficiently.

Here is a summary of some research findings related to this compound in various natural products:

| Natural Product Class | Source Organism(s) | Associated Aglycone(s) | This compound Linkage/Occurrence | Reference(s) |

| Cardiac Glycosides | Digitalis purpurea, Adonis amurensis | Digitoxigenin, Gitoxigenin, Strophanthidin | Found as a sugar moiety in various glycosides like cymarin. | nuph.edu.uanih.govresearchgate.net |

| Pregnane (B1235032) Glycosides | Adonis amurensis, Adonis aestivalis, Gymnema latifolium, Gymnema sylvestre | Adonilide derivatives, Sarcostin, other pregnane skeletons | Present as a deoxy sugar component in oligosaccharide chains. | nih.govresearchgate.netmdpi.comsci-hub.se |

| Steroidal Glycosides | Cynanchum auriculatum, Cynanchum wilfordi | Various C-21 steroidal aglycones | Found as a sugar unit in complex glycosides. | mdpi.com |

| Antibiotics | Certain species | Not specified | Component of the bioactive compound. | ontosight.ai |

This table highlights the recurring presence of this compound in different classes of natural products, particularly steroidal glycosides, and indicates its common association with specific plant genera.

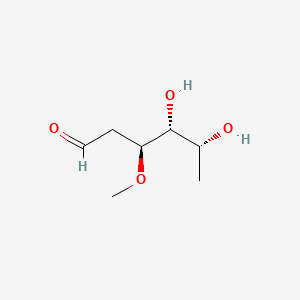

Structure

2D Structure

3D Structure

Properties

CAS No. |

579-04-4 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(3S,4R,5R)-4,5-dihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7-/m1/s1 |

InChI Key |

GOYBREOSJSERKM-DSYKOEDSSA-N |

SMILES |

CC(C(C(CC=O)OC)O)O |

Isomeric SMILES |

C[C@H]([C@H]([C@H](CC=O)OC)O)O |

Canonical SMILES |

CC(C(C(CC=O)OC)O)O |

Other CAS No. |

13089-76-4 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of D Cymarose

Identification in Plant Genera and Species (e.g., Cynanchum, Digitalis, Adonis)

D-Cymarose has been identified in several plant genera. It is notably present in species within the genus Cynanchum, which belongs to the Asclepiadaceae family (now often included in Apocynaceae). smolecule.commdpi.com For instance, this compound has been reported in Cynanchum caudatum and Cynanchum wilfordi. mdpi.comnih.gov Studies on Cynanchum auriculatum have also revealed the presence of this compound as a sugar component in steroidal glycosides. mdpi.com Furthermore, Asclepias tuberosa, another plant in the Asclepiadaceae family, contains pregnane (B1235032) glycosides where this compound is one of the component sugars. researchgate.net

The genus Digitalis (foxglove), part of the Plantaginaceae family (formerly Scrophulariaceae), is well-known for its cardiac glycosides, and this compound is a common sugar found in these compounds. dokumen.pub Digitalis purpurea is one such species where this compound is a constituent sugar in its cardenolide glycosides. dokumen.pubresearchgate.net

Plants in the genus Adonis (Ranunculaceae) also contain cardiac glycosides featuring this compound. researchgate.netscribd.com Adonis aestivalis, for example, contains cymarin (B190896), a cardioactive glycoside that yields cymarose upon hydrolysis. scribd.com Adonis amurensis has also been shown to contain cardenolide glycosides with this compound as one of the sugar moieties. researchgate.net

Other species where this compound has been reported include Hoya carnosa. nih.gov

Here is a table summarizing some plant sources of this compound:

| Plant Genus | Plant Species | Family | Notes |

| Cynanchum | Cynanchum caudatum | Apocynaceae | Reported occurrence. nih.gov |

| Cynanchum wilfordi | Apocynaceae | Contains D- and L-Cymarose. mdpi.com | |

| Cynanchum auriculatum | Apocynaceae | Component of steroidal glycosides. mdpi.com | |

| Digitalis | Digitalis purpurea | Plantaginaceae | Component of cardenolide glycosides. dokumen.pubresearchgate.net |

| Adonis | Adonis aestivalis | Ranunculaceae | Found in cymarin. scribd.com |

| Adonis amurensis | Ranunculaceae | Component of cardenolide glycosides. researchgate.net | |

| Asclepias | Asclepias tuberosa | Apocynaceae | Component of pregnane glycosides. researchgate.net |

| Hoya | Hoya carnosa | Apocynaceae | Reported occurrence. nih.gov |

Methodologies for Glycoside Hydrolysis and this compound Isolation from Natural Sources

This compound is typically obtained from natural sources through the hydrolysis of the glycosides in which it is a component sugar. This process cleaves the glycosidic bond linking this compound to the aglycone or other sugar units. smolecule.comamu.edu.az The choice of hydrolysis method depends on the stability of the glycoside and the desired outcome.

Acidic Hydrolysis Techniques

Acidic hydrolysis is a common method used to break down glycosides and release the constituent sugars, including this compound. smolecule.comamu.edu.aznih.gov This technique involves treating the plant extract or isolated glycoside with an acid, usually in an aqueous or alcoholic solution. mdpi.comamu.edu.az

The rate of acid hydrolysis can be influenced by factors such as the structure of the aglycone, the configuration of the sugar residue, and the type of glycosidic bond. amu.edu.az Glycosides containing 2-deoxy sugars, such as this compound, are generally more susceptible to acid hydrolysis compared to those with other sugar types, sometimes even at room temperature. scribd.com

Detailed research findings illustrate the application of acidic hydrolysis. For example, acidic hydrolysis of steroidal glycosides from Cynanchum auriculatum yielded a sugar mixture containing cymarose. mdpi.com Similarly, hydrolysis of the cardiac glycoside cymarin from Adonis aestivalis with trichloroacetic acid releases cymarose. scribd.comamu.edu.az Acidic hydrolysis is often employed for complete splitting of glycosides into their aglycone and sugar components. amu.edu.az After hydrolysis, the released this compound can be isolated and identified using various chromatographic and spectroscopic techniques. mdpi.comresearchgate.net

Enzymatic Hydrolysis Approaches

Enzymatic hydrolysis offers a more specific method for cleaving glycosidic bonds compared to acidic hydrolysis. smolecule.comamu.edu.azscribd.com Enzymes, such as glycosyltransferases, can be used to selectively break specific glycosidic linkages within a complex glycoside structure. smolecule.com This specificity can be advantageous when aiming to obtain this compound from a glycoside without causing degradation of sensitive aglycones or other parts of the molecule. amu.edu.az

Enzymatic hydrolysis is often used for studying the structure of glycosides and can be specific to particular glycoside types or linkages. amu.edu.azscribd.com While acidic hydrolysis typically leads to complete cleavage, enzymatic methods can sometimes be controlled to yield intermediate glycosides with fewer sugar units attached. amu.edu.az Although the search results mention enzymatic hydrolysis as a method for hydrolyzing glycosides and synthesizing this compound smolecule.comamu.edu.azscribd.com, specific detailed examples of enzymatic isolation of this compound from natural sources were less prominent in the provided snippets compared to acidic hydrolysis. However, the principle of using specific enzymes to cleave the glycosidic bond linking this compound to the rest of the molecule is a recognized approach in glycoside chemistry. smolecule.comamu.edu.azscribd.com

Synthetic Chemistry and Derivatization of D Cymarose

Total Synthesis Approaches for D-Cymarose and its Stereoisomers

Total synthesis of this compound and its stereoisomers involves constructing the molecule from simpler, non-carbohydrate precursors or modifying existing carbohydrate structures.

De Novo Asymmetric Synthesis Strategies (e.g., epoxyalcohol derivatives, Prins cyclizations)

De novo asymmetric synthesis allows for the construction of chiral molecules from achiral or prochiral starting materials, controlling the stereochemistry from the outset. Epoxyalcohol derivatives have been utilized in the enantioselective synthesis of 2,6-dideoxyhexoses, including (+)-cymarose mit.edu. This approach often features key steps such as kinetic resolution-enantioselective epoxidation of allylic alcohols and regioselective ring-opening reactions of epoxyalcohols mit.edu.

Prins cyclization is another strategy employed in the stereoselective synthesis of protected L- and D-dideoxysugars and their analogues dokumen.pubrsc.org. This method can be used to construct tetrahydropyran (B127337) rings, which are core structures in many deoxysugars researchgate.net. A de novo approach utilizing Prins cyclizations of a silicon-acetal with homoallylic alcohols has been developed for the enantioselective synthesis of protected L- and D-deoxyglycosides rsc.org.

Synthesis from Precursor Carbohydrates

This compound can also be synthesized from readily available precursor carbohydrates through a series of chemical transformations. This often involves modifying existing sugar structures to introduce the characteristic deoxy and O-methyl functionalities. For example, syntheses starting from ribo-configured pyranosides have been reported core.ac.uk.

Chemo-Enzymatic Synthesis and Glycosylation of this compound

Chemo-enzymatic approaches combine the power of chemical synthesis with the specificity of enzymatic transformations, offering potentially more efficient and stereoselective routes to complex carbohydrates like this compound and its glycosides.

Glycosyltransferase-Mediated Approaches

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, transferring a sugar moiety from a donor molecule to an acceptor molecule. These enzymes are highly specific for both the sugar donor and acceptor, as well as the type of glycosidic linkage formed rsc.orggoogle.com. While direct glycosyltransferase-mediated synthesis of this compound itself is less common as it's a monosaccharide, these enzymes are crucial for attaching this compound to other molecules to form biologically active glycosides rsc.org. Research in this area focuses on utilizing glycosyltransferases to synthesize glycoconjugates containing this compound google.com.

Enzymatic Cascade Reactions for this compound Analogues

Enzymatic cascade reactions involve a series of enzymatic transformations performed in a single reaction vessel. This approach can be highly efficient for synthesizing complex molecules by mimicking natural biosynthetic pathways. While specific enzymatic cascades solely for this compound synthesis were not prominently found in the search results, enzymatic methods are explored for the synthesis of deoxy sugars and their analogues dntb.gov.ua. This suggests potential for developing cascade reactions for this compound or its modified versions in the future.

Chemical Derivatization and Structural Modification of this compound

Chemical derivatization and structural modification of this compound are essential for exploring its biological activity, improving its properties, or creating novel analogues. This can involve modifying the existing hydroxyl groups, the aldehyde functionality (in its open-chain form), or the methyl ether. These modifications can influence factors such as solubility, stability, and interaction with biological targets. Examples of potential modifications include esterification, etherification, oxidation, reduction, and the introduction of various functional groups. Such modifications are often undertaken to synthesize glycosides or to create probes for studying biological processes involving this compound-containing molecules.

Methylation and Deoxygenation Reactions

The synthesis of this compound often involves methylation and deoxygenation reactions applied to precursor sugars. For instance, this compound can be synthesized from methylated derivatives of ribo-hexoses through a series of these reactions smolecule.com. Deoxygenation typically involves the removal of hydroxyl groups, while methylation introduces a methyl group, specifically at the C-3 position in the case of this compound. These reactions require careful control to ensure regioselectivity and stereoselectivity, particularly when starting from more complex sugar structures. One approach to synthesizing L-cymarose, a diastereomer of this compound, involves methylation and deoxygenation of L-rhamnose researchgate.net. Another strategy for preparing a cymarose precursor has been achieved using glucal as a starting material, involving the inversion of C-3 configuration through a consecutive oxidation/reduction sequence uj.ac.za.

Oxidation Reactions and Lactone Formation

This compound, possessing an aldehyde functional group in its open-chain form, can undergo oxidation reactions. Treatment with oxidizing agents like nitric acid can lead to the formation of lactones and other derivatives smolecule.com. Lactones are cyclic esters formed by the intramolecular esterification of hydroxycarboxylic acids wikipedia.org. In the context of sugars, oxidation of the aldehyde group to a carboxylic acid, followed by intramolecular cyclization with a hydroxyl group, can yield lactones. The formation of lactones from aldose sugars upon oxidation with bromine water has been observed, suggesting that sugars are oxidized to delta-lactones rather than directly to sugar acids in slightly acidic solutions nist.gov. This principle can be applied to this compound, where oxidation could potentially lead to the formation of a cyclic ester structure involving the C-1 carboxyl group and a hydroxyl group on the sugar ring.

Preparation of Glycoside Derivatives

A significant area of this compound chemistry is the preparation of its glycoside derivatives. Glycosides are formed when the anomeric carbon of a sugar is linked to another functional group, typically an alcohol, phenol, or amine, through a glycosidic bond. This compound is a component of various naturally occurring cardiac glycosides smolecule.com. The synthesis of this compound-containing glycosides is often integrated into the total synthesis of these complex natural products . Glycosylation strategies can involve using this compound as a glycosyl donor, reacting it with an appropriate aglycone (the non-sugar component) in the presence of catalysts. Gold-catalyzed glycosylation has been employed using 2,6-dideoxy-3-O-methyl-pyranosyl o-alkynylbenzoate donors for the introduction of the cymarose unit . Enzymatic methods using glycosyltransferases can also be employed to synthesize this compound from suitable sugar donors and acceptors smolecule.com. The sugar component in cardiotonic glycosides is typically attached to the hydroxyl group at the C-3 position of the steroid aglycone amu.edu.az.

Synthesis of Halogenated this compound Analogues (e.g., fluorinated)

The synthesis of halogenated analogues of sugars, including fluorinated derivatives, is an active area of research aimed at modifying their biological activity and pharmacokinetic properties researchgate.netnih.gov. While general strategies for synthesizing 2-deoxy-2-fluoro sugars involve electrophilic addition to glycals researchgate.net, the synthesis of halogenated this compound analogues, such as fluorinated versions, requires specific methodologies. Research has been conducted on the de novo synthesis of orthogonally-protected C2-fluoro digitoxoses and cymaroses acs.org. These synthetic efforts are crucial for developing fluorinated cardiac glycosides, such as fluorinated digoxin (B3395198) acs.org. The introduction of fluorine atoms can influence the chemical stability, lipophilicity, and interaction with biological targets.

Structural Characterization and Spectroscopic Analysis of D Cymarose and Its Glycosides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of D-cymarose-containing natural products. Through the analysis of one-dimensional and two-dimensional NMR spectra, researchers can piece together the molecular puzzle, defining the constitution and configuration of the sugar moiety and its linkage to the aglycone.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom within the this compound unit. In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic of their position and orientation in the pyranose ring. For instance, the anomeric proton (H-1) of a β-D-cymaropyranosyl moiety typically appears as a doublet of doublets with specific coupling constants that indicate its axial orientation in a ⁴C₁ chair conformation. researchgate.net A study on pregnane (B1235032) glycosides from Cynanchum taihangense identified the anomeric proton of a β-D-cymarose unit linked to the aglycone. nih.gov

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their types (methyl, methylene, methine, quaternary). The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration (α or β). nih.govresearchgate.net In β-D-cymaropyranosides, the C-1 signal resonates at a characteristic upfield position compared to other anomeric carbons. nih.govresearchgate.net The signals for the other carbons in the cymarose ring (C-2 to C-6) and the methoxy (B1213986) group (3-O-CH₃) also appear at predictable chemical shifts, aiding in the initial structural assignment. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a β-D-Cymaropyranosyl Moiety

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~4.8-5.2 (dd) | ~96-97 |

| 2ax | ~1.6 | ~35-37 |

| 2eq | ~2.3 | ~35-37 |

| 3 | ~3.8 | ~78-80 |

| 4 | ~3.4 | ~75-77 |

| 5 | ~3.5 | ~72-74 |

| 6 (CH₃) | ~1.3 (d) | ~18-19 |

| 3-OCH₃ | ~3.5 (s) | ~57-58 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the structure of the aglycone. researchgate.netnih.govmdpi.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms and the relative stereochemistry of the this compound moiety. rsc.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. princeton.edu It is used to trace the sequence of protons around the pyranose ring, for example, from H-1 to H-2, H-2 to H-3, and so on, confirming the sugar's core structure. mdpi.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon atom. princeton.edu This is essential for assigning the carbon signals based on the already assigned proton signals, or vice versa. mdpi.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range correlations between protons and carbons, typically over two to four bonds. princeton.edu This experiment is vital for several reasons: it helps to connect different spin systems identified in COSY, confirms the position of substituents like the methoxy group (correlation from the methoxy protons to C-3), and, most importantly, establishes the glycosidic linkage by showing a correlation between the anomeric proton (H-1) of cymarose and the carbon atom of the aglycone (or another sugar) to which it is attached. mdpi.comrsc.orgrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity between protons, which is critical for determining stereochemistry. princeton.edu For this compound, NOESY can confirm the relative orientation of protons on the pyranose ring. For instance, observing a NOE between H-1 and H-3, and between H-1 and H-5, would support a conformation where these protons are on the same face of the ring (1,3,5-triaxial relationship), which is characteristic of a β-anomer in a ⁴C₁ chair conformation. mdpi.comrsc.org

A detailed analysis of chemical shifts and coupling constants provides deeper insights into the conformation and configuration of the this compound unit. The anomeric protons of β-linked this compound typically exhibit large axial-axial coupling constants (J ≈ 8-10 Hz) and smaller axial-equatorial coupling constants (J ≈ 2-4 Hz), appearing as a doublet of doublets. researchgate.netresearchgate.netpharm.or.jp This pattern is a strong indicator of the β-anomeric configuration and the adoption of a ⁴C₁ chair conformation, where the anomeric proton is in an axial position. researchgate.net

The chemical shifts of the carbon atoms are also informative. For example, the upfield chemical shift of the anomeric carbon (C-1) in β-cymarose is a distinguishing feature. nih.gov Furthermore, the glycosylation shifts observed in the ¹³C-NMR spectra at C-3, C-2, and C-4 can indicate the point of attachment of the sugar moiety to the aglycone. pharm.or.jp

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently employed to determine the precise molecular formula of this compound-containing glycosides. mdpi.com This soft ionization technique allows for the analysis of large, non-volatile molecules like steroidal glycosides by generating protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. mdpi.comjst.go.jp The high resolution of the mass analyzer enables the determination of the molecular mass with high accuracy, which in turn allows for the calculation of a unique elemental composition (e.g., CₓHᵧO₂). mdpi.com For example, the molecular formula of cyanoauriculoside F, a steroidal glycoside containing this compound, was deduced from its HRESIMS spectrum. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for identifying the individual sugar components of a glycoside after acidic hydrolysis. mdpi.com In this method, the glycoside is first broken down into its constituent monosaccharides (including this compound) and the aglycone. The volatile derivatives of these monosaccharides can then be separated by gas chromatography and identified by their mass spectra. mdpi.comacademicjournals.orgcnrs.edu.lb The mass spectrometer fragments the molecules in a reproducible manner, generating a characteristic fragmentation pattern or "fingerprint" that can be compared to libraries of known compounds for positive identification. This method was used to identify this compound in the hydrolysates of pregnane glycosides from Cynanchum stauntonii. mdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its glycosides. The IR spectrum provides a molecular fingerprint, revealing characteristic absorption bands corresponding to specific bond vibrations.

In the context of this compound-containing glycosides, such as those isolated from Calotropis procera and Cissampelos pareira, FT-IR analysis typically reveals several key absorption bands. researchgate.netrsc.org A broad band in the region of 3560-3398 cm⁻¹ is indicative of the stretching vibrations of hydroxyl (-OH) groups. researchgate.netrsc.org The presence of C-H bonds is confirmed by absorptions in the range of 2942-2925 cm⁻¹. researchgate.net

The spectra of glycosides containing this compound also show characteristic absorptions for ether linkages (C-O-C), typically around 1100-1029 cm⁻¹, which is consistent with the methoxy group at C-3 of the cymarose unit and the glycosidic bond. researchgate.netrsc.org When this compound is part of a larger cardiac glycoside, additional peaks corresponding to the aglycone moiety will be present. For instance, a strong absorption around 1743-1710 cm⁻¹ often indicates the C=O stretching of the lactone ring, a common feature in cardenolides. researchgate.netnih.gov Other peaks related to aromatic rings or other functional groups in the aglycone may also be observed. rsc.org

Table 1: Characteristic FT-IR Absorption Bands for this compound and its Glycosides

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Reference(s) |

|---|---|---|---|

| 3560 - 3398 | Hydroxyl (-OH) | Stretching | researchgate.netrsc.org |

| 2942 - 2925 | C-H | Stretching | researchgate.net |

| 1743 - 1710 | Carbonyl (C=O) of Lactone | Stretching | researchgate.netnih.gov |

| 1645 - 1610 | C=C | Stretching | researchgate.net |

| 1455 - 1450 | C-H | Bending | researchgate.net |

| 1110 - 1029 | Ether (C-O-C) | Stretching | researchgate.netrsc.org |

This table is generated based on data from FT-IR analyses of various this compound-containing glycosides.

Optical Rotation and Chiroptical Methods (e.g., ECD Analysis) for Absolute Configuration

The determination of the absolute configuration of stereocenters is critical in natural product chemistry, and for this compound, this is primarily achieved through optical rotation and chiroptical techniques like Electronic Circular Dichroism (ECD). researchgate.netnumberanalytics.com

Optical Rotation: Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation, [α]D, is a characteristic physical property. For this compound, a positive specific rotation value confirms its "D" configuration. Reported values for the specific rotation of this compound are consistently positive, for instance, [α]D20 +54.7° (c = 3.2 in water) and [α]D +52.4 (c 0.15, H₂O). researchgate.netdrugfuture.com This positive rotation is a key identifier in its analysis after hydrolysis from a parent glycoside. acgpubs.org

Table 2: Reported Optical Rotation Values for this compound

| Specific Rotation ([α]D) | Concentration (c) | Solvent | Reference(s) |

|---|---|---|---|

| +54.7° (at 20°C) | 3.2 | Water (after 24 hrs) | drugfuture.com |

| +52.4° | 0.15 | Water (after 24 hrs) | researchgate.netacgpubs.org |

| +52.6° (Literature value) | 0.15 | Water (after 24 hrs) | researchgate.netacgpubs.org |

This table presents experimentally determined and literature values for the specific rotation of this compound.

Electronic Circular Dichroism (ECD) Analysis: ECD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the spatial arrangement of chromophores within a molecule. numberanalytics.com For complex glycosides containing this compound, ECD is a powerful tool for assigning the absolute configuration of the entire molecule, including the aglycone. rsc.orgnih.gov

The process often involves comparing the experimental ECD spectrum of the natural product with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.govmdpi.com A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov For example, the absolute configuration of pregnane glycosides containing this compound has been unequivocally defined by comparing their experimental ECD spectra with calculated ones. rsc.orgresearchgate.net The Cotton effects observed in the ECD spectrum are directly related to the stereochemistry of the molecule. rsc.org

Chromatographic Techniques for Separation and Identification

Chromatographic methods are indispensable for the isolation, purification, and identification of this compound and its glycosides from complex natural extracts. vedomostincesmp.ru High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

HPLC is a highly efficient technique for separating and quantifying components in a mixture. nih.gov For the analysis of this compound and its parent glycosides, reversed-phase HPLC is frequently used. vedomostincesmp.ru In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. shimadzu.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. shimadzu.com The absolute configuration of this compound, obtained from the hydrolysis of glycosides, has been determined by HPLC analysis of its derivatives on a chiral column. researchgate.netresearchgate.net Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful combination for the identification of cardiac glycosides containing this compound in plant extracts. scielo.br The retention time of a compound in a specific HPLC system is a characteristic identifier. For instance, after hydrolysis of glycosides from Calotropis procera, the resulting sugars were silylated and analyzed by GC-MS, where cymarose had a retention time (tR) of 12.1 minutes under the specified conditions. researchgate.netacgpubs.org

Table 3: Example of Chromatographic Conditions for Sugar Analysis (Post-Hydrolysis)

| Technique | Column | Mobile Phase/Conditions | Detection | Analyte (Derivative) | Retention Time (tR) | Reference(s) |

|---|---|---|---|---|---|---|

| GC-MS | Clarus 500 GC/MS | Column temp: 50°C (5 min) to 220°C (rate 20°C/min), hold 5 min | MS | Silylated Cymarose | 12.1 min | researchgate.netacgpubs.org |

This table provides an example of the conditions used for the analysis of this compound after derivatization.

TLC is a simple, rapid, and versatile separation technique widely used for the qualitative analysis of this compound and its glycosides. vedomostincesmp.ru It is often used to monitor the progress of extraction and purification processes. scielo.br The separation is achieved on a thin layer of adsorbent material, typically silica (B1680970) gel, with a suitable solvent system as the mobile phase. uoanbar.edu.iq

For cardiac glycosides, which often contain this compound, various solvent systems can be employed. A common mobile phase for the separation of cardiac glycosides is a mixture of chloroform (B151607) and methanol (B129727) in varying ratios, such as 8:2. innovareacademics.in After developing the chromatogram, the separated compounds are visualized. Cardiac glycosides can sometimes be detected by their fluorescence in UV light, but more often, specific spray reagents are used to produce colored spots. amu.edu.az Reagents like Kedde, Baljet, and Raymond's reagents are commonly used for detecting cardenolides. amu.edu.azuoanbar.edu.iq The retention factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic parameter for a given compound in a specific TLC system. researchgate.net

Table 4: Typical TLC Systems for the Analysis of this compound Containing Glycosides

| Stationary Phase | Mobile Phase | Visualization Reagent(s) | Analyte Class | Reference(s) |

|---|---|---|---|---|

| Silica Gel | Chloroform:Methanol (8:2 v/v) | Sulfuric acid spray | Cardiac Glycosides | innovareacademics.in |

| Silica Gel | Ethyl acetate-Methanol-Water | Kedde, Raymond, Baljet reagents | Cardiac Glycosides | amu.edu.az |

| Silica Gel F254 | n-hexane:EtOAc (gradient) | p-anisaldehyde/H₂SO₄ | Glycosides | acgpubs.org |

This table summarizes common TLC systems used for the separation and detection of glycosides containing this compound.

Biosynthetic Pathways and Enzymology of D Cymarose in Natural Systems

Investigation of Enzymatic Steps in D-Cymarose Formation

The formation of deoxy sugars like this compound typically involves enzymatic dehydration and methylation reactions starting from standard hexoses, often at the nucleotide-sugar level. While specific enzymatic steps solely focused on this compound biosynthesis are not extensively detailed in the provided results, related pathways for other deoxysugars offer insights. For instance, the biosynthesis of L-daunosamine, another deoxysugar found in anthracyclines, involves enzymes such as a G-1-P thymidylyltransferase (DnmL), a 4,6-dehydratase, a 3,5-epimerase (DnmU), a 2,3-dehydratase (DnmT), a 3-aminotransferase (DnmJ), and a 4-ketoreductase (DnmV), acting on dTDP-D-glucose. researchgate.net These steps involve the activation of the sugar, followed by modifications including dehydration, epimerization, and the introduction or removal of functional groups.

In the context of cardiac glycoside biosynthesis, where this compound is a common sugar moiety, glycosyltransferases are crucial enzymes responsible for attaching the sugar units to the aglycone. smolecule.comnih.gov Studies on cardenolide biosynthesis in plants like wallflower (Erysimum cheiranthoides) have investigated UDP-dependent glycosyltransferases (UGTs). While specific UGTs directly responsible for adding this compound were not identified in one study, the research highlights the role of these enzymes in assembling the sugar chains of cardiac glycosides. nih.gov The biosynthesis of cardiac glycosides starts from phytosterol precursors, undergoing transformations to form the cardenolide aglycone, to which the deoxysugars are subsequently attached. researchgate.net

Precursor Tracing and Metabolic Flux Analysis

Metabolic Flux Analysis (MFA), often coupled with isotope labeling (e.g., 13C-MFA), provides quantitative information about the rates of reactions within a metabolic network. 13cflux.netcreative-proteomics.com This technique can help identify bottlenecks in biosynthetic pathways and assess the impact of genetic or environmental changes on flux distribution. 13cflux.net 13C-MFA has been widely applied in various microorganisms and cell cultures to understand and engineer metabolism for the production of desired compounds. creative-proteomics.comnih.govd-nb.info Applying MFA to this compound producing organisms could help optimize conditions or identify targets for metabolic engineering to enhance its production.

Genetic and Genomic Analysis of this compound Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are groups of genes that are co-localized in the genome and jointly responsible for the biosynthesis of a secondary metabolite. jmicrobiol.or.krresearchgate.net Identifying and analyzing BGCs is a key approach to understanding the genetic basis of this compound production in natural sources. Genome mining tools like antiSMASH are used to predict BGCs based on characteristic enzyme domains. jmicrobiol.or.krresearchgate.net

While a specific BGC for this compound biosynthesis is not explicitly described in the provided text, the analysis of BGCs in organisms producing related deoxysugars or glycosides provides a framework. For example, studies on the biosynthesis of other natural products, such as aryl polyene pigments or dendrobine-type sesquiterpenoid alkaloids, involve the identification and analysis of their respective BGCs using genomic and transcriptomic approaches. mdpi.comnih.gov The presence of genes encoding enzymes like glycosyltransferases, dehydratases, reductases, and methyltransferases within a BGC would be indicative of a pathway leading to modified sugars like this compound. mdpi.com Genomic analysis can reveal the organization of these genes, while transcriptomic analysis can provide insights into their expression levels under different conditions. nih.gov

Heterologous Expression and Pathway Engineering for this compound Production

Heterologous expression involves transferring a gene or a set of genes (a BGC) from a native producer organism into a different host organism for the production of the target compound. researchgate.netmdpi.com This approach is valuable for confirming the function of identified biosynthetic genes and for potentially producing compounds that are difficult to obtain through extraction or chemical synthesis. researchgate.net Pathway engineering builds upon the understanding of biosynthetic pathways and involves manipulating genes and enzymes to improve yield, modify the structure of the product, or introduce the pathway into a more amenable host. creative-proteomics.com

For this compound, heterologous expression of its biosynthetic genes in a suitable host, such as Escherichia coli or Streptomyces lividans, could enable controlled production and facilitate further study of the pathway. mdpi.comresearchgate.net Pathway engineering strategies could involve optimizing the expression of pathway enzymes, introducing genes for necessary precursor synthesis, or eliminating competing pathways in the host organism. While specific examples of heterologous expression and pathway engineering solely for this compound production are not detailed, the general principles are well-established in the field of natural product biosynthesis. creative-proteomics.comresearchgate.net

Role of D Cymarose in the Architecture and Function of Complex Glycosides

D-Cymarose as a Defining Saccharide Unit in Cardiac Glycosides

This compound is recognized as a characteristic sugar component frequently found in cardiac glycosides. scitoys.comamu.edu.azincop.orgpharm.or.jpdaffodilvarsity.edu.bdincop.orgquizlet.com Cardiac glycosides are a class of steroidal glycosides known for their potent effects on the heart muscle, primarily through the inhibition of the Na+/K+-ATPase pump. wikipedia.orgresearchgate.net The sugar moiety, including this compound when present, is attached to the C-3 hydroxyl group of the steroidal aglycone. daffodilvarsity.edu.bduomustansiriyah.edu.iq

Influence on Aglycone Bioavailability and Interaction with Target Molecules

The sugar chain, including this compound, plays a vital role in modulating the biological activity of cardiac glycosides. While the aglycone is primarily responsible for the pharmacological properties by interacting with the Na+/K+-ATPase, the sugar moiety influences how effectively the aglycone reaches its target and interacts with it. daffodilvarsity.edu.bdquizlet.comwikipedia.orgsmolecule.com The sugar chain can affect the absorption, distribution, metabolism, and excretion (ADME) of the glycoside, thereby influencing the bioavailability of the active aglycone. daffodilvarsity.edu.bdquizlet.comsmolecule.com Furthermore, the sugar residues, including this compound, can influence the binding affinity and specificity of the cardiac glycoside to the Na+/K+-ATPase. wikipedia.orgresearchgate.netnih.gov The sugar part can affect the conformation of the glycoside and its ability to fit into the binding site on the enzyme, thus modulating the inhibitory effect. wikipedia.org Studies have shown that glycosides containing this compound can induce Na+/K+-ATPase α1 endocytosis. nih.gov

This compound in Pregnane (B1235032) Glycosides

This compound is also a common monosaccharide found in pregnane glycosides, a class of steroids with diverse biological activities, isolated from various plant species, particularly within the Apocynaceae family. nih.govincop.orgpharm.or.jpsmolecule.comnih.govwikipedia.orgwikidoc.orgnih.govresearchgate.netnsf.gov

This compound's Role in Modulating Molecular Interactions (e.g., GLP-1 Secretagogue Effect Mediated by the Glycoside Structure)

The presence and structural context of this compound within pregnane glycosides are important for their biological activities, including the modulation of molecular interactions. For example, certain pregnane glycosides from Caralluma and Cynanchum species containing this compound have demonstrated glucagon-like peptide-1 (GLP-1) secretagogue effects. nih.govresearchgate.netnih.govresearchgate.netthieme-connect.com Studies suggest that the entire glycoside structure, including the sugar chain composition and arrangement involving this compound, is crucial for this activity. nsf.govresearchgate.netnih.govresearchgate.netthieme-connect.com The nature of the sugar chain at C-3 appears to be a key element in stimulating GLP-1 secretion. researchgate.net While the aglycone provides the basic steroidal scaffold, the attached sugar moieties, such as this compound, can influence the glycoside's interaction with receptors or signaling pathways involved in GLP-1 release. nsf.govresearchgate.net This highlights how this compound, as part of the glycone, contributes to the specific biological profile of these complex molecules.

This compound in Other Biologically Relevant Glycoconjugates (e.g., Antibiotics, Stilbenes)

This compound, a 2,6-dideoxy-3-O-methyl-D-ribo-hexose, is a unique sugar moiety found in various biologically relevant glycoconjugates beyond the well-known cardiac glycosides. Its presence contributes to the structural diversity and biological activities of these compounds.

While cardiac glycosides are a prominent class of natural products containing this compound, this sugar also appears in certain antibiotics and has been explored in the context of other glycosylated natural products like stilbenes. The incorporation of this compound into these structures can influence their solubility, stability, and interactions with biological targets. incop.orgnuph.edu.ua

This compound in Antibiotics

This compound has been identified as a sugar component in certain antibiotic compounds. One notable example is the antibiotic variamycin. Research has confirmed that variose, a sugar component of variamycin, is indeed this compound (2,6-dideoxy-3-O-methyl-D-ribo-hexose). This identification was achieved through chemical conversions and comparisons with authentic this compound derivatives. researchgate.net

This compound in Stilbenes and Other Glycoconjugates

Stilbenes are a class of natural polyphenols known for various biological activities. While many stilbene (B7821643) glycosides feature common sugars like glucose, the potential incorporation or synthesis of stilbenes with less common deoxy sugars like this compound is an area of interest in exploring new bioactive compounds.

Research into the synthesis of complex glycosides has involved utilizing this compound as a building block. For instance, the synthesis of the trisaccharide unit of versipelostatin, a compound known to downregulate GRP78, involved glycosidations with glycosyl donors of deoxysugars, including this compound. researchgate.net This demonstrates the utility of this compound in constructing complex carbohydrate structures found in various natural products.

The broader field of glycoconjugates encompasses molecules where carbohydrates are linked to proteins, lipids, or other compounds, playing crucial roles in numerous biological processes. nih.govsigmaaldrich.com While cardiac glycosides represent a significant category, this compound's presence in antibiotics and its use in the synthesis of other complex glycosides underscore its relevance in the wider context of biologically active glycoconjugates. The sugar part of glycosides, including this compound, is known to affect the solubility, permeability through cell membranes, biological activity, and toxicity of the compounds. incop.orgnuph.edu.ua

Future Directions in D Cymarose Research

Development of Novel Synthetic Strategies for D-Cymarose and its Analogues

The chemical synthesis of this compound and its analogues remains a significant challenge due to the presence of multiple chiral centers and the deoxygenated nature of the sugar. researchgate.net Overcoming these hurdles is critical for producing sufficient quantities of these compounds for biological evaluation and for creating novel analogues with potentially enhanced or altered activities.

Future synthetic strategies are likely to focus on several key areas:

Stereoselective Methodologies: The development of highly stereoselective reactions is paramount to control the precise three-dimensional arrangement of atoms in the cymarose ring. This includes the use of chiral catalysts and auxiliaries to favor the formation of the desired stereoisomer. nih.gov

De Novo Synthesis: Inspired by pioneering work on rare sugars, scalable, stereoselective, de novo syntheses are being developed. acs.org These methods often utilize key steps like Sharpless kinetic resolution and organocatalytic fluorination to build the sugar backbone from simpler, achiral starting materials. acs.org

Glycosylation Methods: Efficient and stereoselective glycosylation methods are crucial for attaching the cymarose unit to various aglycones. Recent advancements in nickel-catalyzed carboboration of glycals offer a promising platform for creating diverse glycosides with modifications at both the C1 and C2 positions. researchgate.netnih.gov

Fluorinated Analogues: The synthesis of fluorinated analogues of this compound is an area of growing interest. researchgate.netacs.org The introduction of fluorine can significantly alter the electronic properties and metabolic stability of the sugar, potentially leading to compounds with improved pharmacokinetic profiles. acs.org A notable strategy involves the de novo synthesis of orthogonally-protected C2-fluoro digitoxoses and cymaroses. acs.org

| Synthetic Strategy | Key Features | Potential Applications |

| Stereoselective Synthesis | Use of chiral catalysts and auxiliaries. | Controlled synthesis of specific this compound stereoisomers. |

| De Novo Synthesis | Building the sugar from simple, achiral precursors. | Scalable production of this compound and its analogues. acs.org |

| Advanced Glycosylation | Nickel-catalyzed carboboration of glycals. | Creation of diverse this compound-containing glycosides. researchgate.netnih.gov |

| Fluorination | Introduction of fluorine atoms into the sugar ring. | Development of analogues with enhanced metabolic stability. researchgate.netacs.org |

Advanced Spectroscopic Techniques for this compound Structural Analysis in Complex Matrices

Determining the precise structure of this compound and its conformation within complex glycosides is essential for understanding its function. While classical techniques have been valuable, advanced spectroscopic methods are providing unprecedented insights, particularly when analyzing these molecules in complex biological matrices.

Future research will increasingly rely on:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for elucidating the connectivity and spatial relationships of atoms within the this compound moiety. rlmc.edu.pk These methods can confirm the absolute configuration and provide detailed conformational information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable for determining the molecular weight and fragmentation patterns of this compound-containing glycosides. numberanalytics.commdpi.com This information helps to identify the sugar and its point of attachment to the aglycone. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information about the elemental composition and chemical states of atoms, which can be valuable for characterizing modified this compound analogues. smaragdova.cz

Time-Gated Raman Spectroscopy: This technique can overcome the challenge of fluorescence often encountered in the analysis of biological samples, allowing for the acquisition of high-quality Raman spectra for structural analysis. acs.org

Quantum Mechanical Calculations: The prediction of NMR chemical shifts using quantum mechanical methods, such as Density Functional Theory (DFT), is becoming increasingly accurate. researchgate.net Comparing calculated and experimental NMR data can provide a high level of confidence in the assigned structure and conformation of this compound within a larger molecule. researchgate.net

| Spectroscopic Technique | Information Provided | Application in this compound Analysis |

| 2D NMR (COSY, NOESY) | Atomic connectivity and spatial relationships. | Determination of absolute configuration and conformation. |

| Mass Spectrometry (HRMS, MS/MS) | Molecular weight and fragmentation patterns. numberanalytics.com | Identification of this compound and its linkage to the aglycone. mdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states. smaragdova.cz | Characterization of modified this compound analogues. smaragdova.cz |

| Time-Gated Raman Spectroscopy | Vibrational modes of molecules without fluorescence interference. acs.org | Structural analysis in complex biological samples. acs.org |

| Quantum Mechanical Calculations | Predicted NMR parameters. researchgate.net | Validation of experimentally determined structures. researchgate.net |

Deeper Mechanistic Elucidation of this compound Biosynthesis and Enzymatic Transformations

Understanding how this compound is synthesized in nature and how it is modified by enzymes is crucial for manipulating these pathways to produce novel compounds. The biosynthesis of deoxysugars like this compound involves a complex series of enzymatic reactions that are not yet fully understood.

Future research in this area will focus on:

Identification and Characterization of Biosynthetic Enzymes: Identifying the specific enzymes responsible for each step in the this compound biosynthetic pathway is a primary goal. This involves gene cloning, protein expression, and in vitro characterization of enzyme activity.

Structural Biology of Biosynthetic Enzymes: Determining the three-dimensional structures of the enzymes involved in this compound biosynthesis can provide insights into their catalytic mechanisms and substrate specificity. This knowledge is essential for enzyme engineering efforts.

Mechanistic Studies of Enzymatic Reactions: Detailed mechanistic studies are needed to understand the chemical transformations that occur at each step of the biosynthetic pathway. This includes identifying key amino acid residues in the enzyme active site and elucidating the role of cofactors.

Enzymatic Glycosylation and Deglycosylation: Investigating the enzymes that attach and remove this compound from aglycones is important for understanding the biological activity of these glycosides. researchgate.net For instance, the cleavage of glycosidic bonds can be acid-catalyzed or occur enzymatically. researchgate.netscience.gov

Exploration of Structure-Function Relationships of this compound-Containing Glycosides at the Molecular Level

Future investigations will explore:

Molecular Docking and Dynamics Simulations: Computational methods like molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound-containing glycosides with their biological targets. mdpi.com These studies can help to identify key interactions at the molecular level and explain the observed biological activity.

Synthesis of Analogues with Modified Sugar Moieties: The synthesis of analogues with systematic modifications to the this compound unit is a powerful approach to probe structure-function relationships. researchgate.net For example, altering the stereochemistry or introducing new functional groups on the sugar can reveal which features are critical for activity.

Impact on Pharmacokinetic Properties: The this compound moiety can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a glycoside. Understanding these effects is crucial for the development of drug candidates.

Q & A

Q. What controls are essential when evaluating the enzymatic stability of this compound in vitro?

- Methodology :

- Negative controls : Use heat-inactivated enzymes to confirm reaction specificity.

- Positive controls : Include a stable glycoside (e.g., ouabain) to benchmark degradation rates.

- Buffer controls : Test pH and ionic strength effects on this compound stability independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.